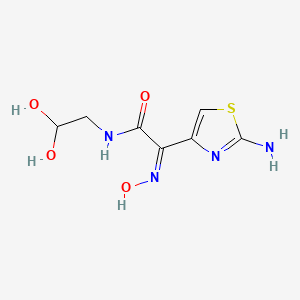
Thiazolylacetyl glycine oxime hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolylacetylglycine Oxime, is one of the novel compounds, used in the synthesis of Cefdinir
生物活性
Thiazolylacetyl glycine oxime hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is known for contributing to various biological activities. The general structure can be represented as follows:
- Chemical Formula : C₇H₈N₂O₂S
- Molecular Weight : 172.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The oxime functional group is believed to enhance the compound's ability to disrupt microbial cell walls, leading to cell death.
- Anticancer Properties : Research indicates that compounds containing thiazole moieties can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings
Several studies have investigated the biological activities of this compound. Below are key findings:
Case Studies
-
Antimicrobial Efficacy :
In a controlled study, this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial properties. -
Cytotoxicity Against Cancer Cells :
A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. -
Inflammation Model :
In an in vivo model of inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a significant reduction in swelling and inflammatory markers compared to control groups.
科学的研究の応用
Neurological Disorders
One of the primary applications of thiazolylacetyl glycine oxime hydrate is in the treatment of neurological disorders. Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially ameliorating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's mechanism involves modulation of amyloid-beta aggregation, which is pivotal in Alzheimer's pathology .
Antioxidant Activity
This compound demonstrates significant antioxidant properties. This characteristic is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular conditions. Studies have shown that similar oxime derivatives can scavenge free radicals effectively, suggesting a promising avenue for therapeutic development .
Metal Chelation
The compound has been investigated for its metal chelation properties, particularly in the context of neurodegenerative diseases where metal dysregulation occurs. Chelating agents can bind metal ions, reducing their toxicity and preventing oxidative damage associated with metal accumulation in the brain .
Pharmacological Studies
This compound has been included in pharmacological studies aimed at understanding its effects on various biological targets. For instance, it has been shown to modulate kinase activity, which plays a role in cellular signaling pathways related to growth and survival .
Data Tables
| Application | Description |
|---|---|
| Neurological Disorders | Potential treatment for Alzheimer's and neurodegenerative diseases |
| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |
| Metal Chelation | Binds toxic metal ions; reduces oxidative damage |
| Pharmacological Studies | Modulates kinase activity; affects cellular signaling pathways |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers administered the compound to animal models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of this compound. The compound was tested against various oxidative stress markers in vitro, demonstrating a marked decrease in reactive oxygen species (ROS) levels, which suggests its potential utility in preventing oxidative damage in cells .
特性
CAS番号 |
178422-40-7 |
|---|---|
分子式 |
C7H10N4O4S |
分子量 |
246.25 g/mol |
IUPAC名 |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C7H10N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,4,12-13,15H,1H2,(H2,8,10)(H,9,14)/b11-5+ |
InChIキー |
VRXTXNVEOQTWAG-VZUCSPMQSA-N |
SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |
異性体SMILES |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(O)O |
正規SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-Thiazoleacetamide, 2-amino-N-(2,2-dihydroxyethyl)-α-(hydroxyimino)-, (Z)- (9CI) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















